molecular formula C15H23NO B2872070 [1-(3-Phenylpropyl)piperidin-3-yl]methanol CAS No. 416892-18-7

[1-(3-Phenylpropyl)piperidin-3-yl]methanol

Cat. No.: B2872070
CAS No.: 416892-18-7
M. Wt: 233.355
InChI Key: BZICLJVHCLOGQJ-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Chemical Biology and Medicinal Chemistry Research

The piperidine scaffold, a six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous structural motifs found in pharmaceuticals and biologically active natural products. nih.govmdpi.com Its prevalence is not coincidental; the piperidine ring offers a unique combination of properties that make it exceptionally valuable for drug discovery. The three-dimensional, chair-like conformation of the ring allows for the precise spatial orientation of substituents, which is critical for selective interaction with biological targets like receptors and enzymes. nih.govgoogle.com

Incorporating a piperidine scaffold into a molecule can significantly influence its physicochemical properties. nih.govgoogle.com It can modulate factors such as lipophilicity, polarity, and basicity (pKa), which in turn affect a drug candidate's solubility, permeability across biological membranes, and metabolic stability. bldpharm.com These modulations are key to optimizing a compound's pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted by the body. nih.gov Furthermore, the piperidine nucleus is present in drugs across more than twenty therapeutic classes, including analgesics, antipsychotics, antihistamines, and anticancer agents, underscoring its versatility and importance in medicinal chemistry. nih.govmdpi.com

Academic Context and Research Interest in Novel Piperidine-Based Compounds

The academic and pharmaceutical sectors maintain a robust and continuous interest in the development of novel piperidine-based compounds. A search of scientific literature reveals thousands of publications related to piperidine derivatives in recent years, indicating a vibrant field of research. mdpi.com This interest is driven by the scaffold's proven success and the ongoing need for new therapeutics with improved efficacy, selectivity, and safety profiles.

Contemporary research focuses on several key areas. Chemists are continuously developing new and more efficient synthetic methodologies to create diverse libraries of piperidine derivatives. mdpi.com These methods include innovative cyclization strategies and functionalization of the pre-existing piperidine ring. mdpi.com Another major research thrust is the exploration of piperidine-containing molecules for new biological targets. For instance, novel piperidine derivatives are being investigated as treatments for complex central nervous system (CNS) disorders, neurodegenerative diseases, and various forms of cancer. chemimpex.comresearchgate.net The ability of some piperidine structures to cross the blood-brain barrier makes them particularly attractive for developing drugs that act on the CNS. chemimpex.com The design of dual-acting ligands, where a single molecule containing a piperidine core can modulate multiple biological targets, is another promising frontier aimed at treating multifactorial diseases. google.com

Identification of [1-(3-Phenylpropyl)piperidin-3-yl]methanol within Contemporary Chemical Research

Within the vast family of piperidine derivatives lies the specific compound this compound. This molecule is identified in chemical databases primarily by its Chemical Abstracts Service (CAS) Registry Number: 416892-18-7.

Structurally, the compound features a piperidine ring substituted at two positions. The nitrogen atom (position 1) is functionalized with a 3-phenylpropyl group, a flexible chain that introduces a non-polar aromatic component. Position 3 of the piperidine ring bears a hydroxymethyl (-CH₂OH) group, a primary alcohol that can act as a hydrogen bond donor and acceptor.

Despite its clear structure and commercial availability as a research chemical, this compound is not extensively documented in peer-reviewed academic literature as a final product with characterized biological activity. Its primary role in contemporary chemical research appears to be that of a synthetic intermediate or a building block. The functional groups present—a secondary amine within the ring and a primary alcohol—are reactive handles that synthetic chemists can utilize to construct more complex target molecules. For example, the nitrogen atom can be involved in further alkylation or acylation reactions, while the alcohol can be oxidized or converted into other functional groups like esters or ethers.

While direct pharmacological studies on this specific compound are not readily found, research on structurally related molecules, such as those with a 4-(3-phenylpropyl)piperidine (B106336) core, highlights their utility in the development of agents active in the central nervous system. chemimpex.com Therefore, this compound is best understood as a versatile, yet under-characterized, piece in the broader academic and industrial effort to synthesize novel and potentially therapeutic piperidine-based compounds.

Data Tables

Table 1: Chemical Compound Properties

Property Value
Compound Name This compound
CAS Number 416892-18-7
Molecular Formula C₁₅H₂₃NO
Molecular Weight 233.35 g/mol

| Structure | A piperidine ring N-substituted with a 3-phenylpropyl group and C-3 substituted with a hydroxymethyl group. |

Table 2: Compound Names Mentioned in this Article

Compound Name CAS Number
This compound 416892-18-7

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(3-phenylpropyl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c17-13-15-9-5-11-16(12-15)10-4-8-14-6-2-1-3-7-14/h1-3,6-7,15,17H,4-5,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZICLJVHCLOGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCCC2=CC=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Phenylpropyl Piperidin 3 Yl Methanol

Established Synthetic Routes to the Piperidine (B6355638) Core Structure

The piperidine ring is a prevalent scaffold in many pharmaceuticals and natural products. Its synthesis can be achieved through several well-established methods. A common and direct approach is the catalytic hydrogenation of corresponding pyridine (B92270) precursors. For instance, the reduction of a suitably substituted pyridine can provide the piperidine ring in high yield. Various catalysts, such as rhodium on carbon (Rh/C), platinum oxide (PtO₂), or palladium on carbon (Pd/C), are effective for this transformation under hydrogen pressure. nih.gov

Another versatile method involves the cyclization of acyclic precursors. For example, intramolecular reductive amination of δ-amino ketones or aldehydes can furnish the piperidine ring. This strategy allows for the pre-installation of substituents on the acyclic chain, which then become part of the final heterocyclic structure.

Furthermore, the piperidine core can be synthesized from other heterocyclic systems. Ring expansion of substituted pyrrolidines has been reported as a viable method for accessing certain piperidine derivatives.

Strategies for N-Alkylation with the Phenylpropyl Moiety

The introduction of the 3-phenylpropyl group onto the piperidine nitrogen is a crucial step in the synthesis of the target molecule. The most common method for this transformation is the direct N-alkylation of a pre-formed 3-piperidinemethanol (B147432) core with a 3-phenylpropyl halide, such as 1-bromo-3-phenylpropane or 1-chloro-3-phenylpropane. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. A variety of bases and solvents can be employed, and their choice can influence the reaction rate and yield.

Base Solvent Typical Temperature
Potassium Carbonate (K₂CO₃)Acetonitrile (B52724) (MeCN) or Dimethylformamide (DMF)Room Temperature to 80°C
Sodium Carbonate (Na₂CO₃)TolueneReflux
Triethylamine (Et₃N)Dichloromethane (DCM) or Acetonitrile (MeCN)Room Temperature
N,N-Diisopropylethylamine (DIPEA)Acetonitrile (MeCN)Room Temperature

An alternative and often milder approach to N-alkylation is reductive amination. This one-pot reaction involves the condensation of 3-piperidinemethanol with 3-phenylpropanal (B7769412) to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. organic-chemistry.orgresearchgate.net Reductive amination is known for its high efficiency and functional group tolerance. researchgate.net

Introduction of the Methanol (B129727) Group at the Piperidine 3-Position

The hydroxymethyl group at the 3-position of the piperidine ring can be introduced through several synthetic strategies. The most straightforward approach is to utilize the commercially available starting material, 3-piperidinemethanol (also known as 3-(hydroxymethyl)piperidine). This allows for a convergent synthesis where the pre-functionalized piperidine core is directly N-alkylated with the phenylpropyl moiety.

Alternatively, the methanol group can be generated from a carboxylic acid or ester functionality at the 3-position. For example, 1-(3-phenylpropyl)piperidine-3-carboxylic acid or its corresponding ester can be reduced to afford [1-(3-phenylpropyl)piperidin-3-yl]methanol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for the reduction of carboxylic acids and esters to primary alcohols. libretexts.orgquimicaorganica.org This approach offers the flexibility of first establishing the N-substituent and then modifying the C3-substituent.

Starting Material Reducing Agent Typical Solvent
Carboxylic AcidLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF), Diethyl ether
EsterLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF), Diethyl ether
Carboxylic AcidBorane (BH₃) complexesTetrahydrofuran (THF)

Stereoselective Synthesis Approaches for this compound

The development of stereoselective syntheses is crucial for producing enantiomerically pure pharmaceuticals. For this compound, which contains a chiral center at the 3-position of the piperidine ring, several strategies can be envisioned.

One approach involves the use of a chiral starting material. Enantiomerically pure 3-piperidinemethanol, either (R)- or (S)-isomer, can be used as the starting point for the N-alkylation reaction. This ensures the stereochemical integrity of the final product.

Another strategy is the asymmetric synthesis of the piperidine ring itself. For instance, asymmetric hydrogenation of a suitably substituted pyridine precursor using a chiral catalyst can yield an enantiomerically enriched piperidine core. Subsequent N-alkylation and functional group manipulation would then lead to the desired enantiomer of the target compound.

Chiral resolution of a racemic mixture of this compound is also a viable method. This involves reacting the racemic alcohol with a chiral resolving agent to form a mixture of diastereomeric esters or salts, which can then be separated by chromatography or crystallization. Subsequent removal of the chiral auxiliary would afford the individual enantiomers.

Optimization of Reaction Conditions and Reagent Selection for this compound Synthesis

The efficiency of the synthesis of this compound can be significantly enhanced by optimizing reaction conditions and carefully selecting reagents. In the N-alkylation of 3-piperidinemethanol with a 3-phenylpropyl halide, factors such as the choice of base, solvent, temperature, and reaction time play a critical role. For example, the use of a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) can minimize side reactions. researchgate.net The addition of a catalytic amount of sodium or potassium iodide can accelerate the reaction when using a less reactive alkyl chloride.

In reductive amination, the choice of the reducing agent is important. Sodium triacetoxyborohydride is often preferred as it is mild and selective for the reduction of iminium ions in the presence of other reducible functional groups. The pH of the reaction medium can also influence the rate of imine formation and the stability of the reducing agent.

For the reduction of a piperidine-3-carboxylic acid or ester, the reactivity of the reducing agent must be considered. While LiAlH₄ is highly effective, milder and more selective reagents may be desirable if other sensitive functional groups are present in the molecule.

Development of Novel Precursors and Synthetic Intermediates for this compound

Research into novel synthetic routes often involves the development of new precursors and intermediates that can streamline the synthesis. For this compound, one could envision the synthesis of a pyridine precursor that already contains the phenylpropyl moiety attached to the nitrogen atom. Subsequent reduction of the pyridine ring would then directly yield the target compound.

Another innovative approach could involve the use of functionalized building blocks that allow for a convergent synthesis. For example, a precursor containing both the phenylpropyl group and a latent hydroxymethyl group could be reacted with a suitable C4 synthon to construct the piperidine ring in a single step.

The development of novel catalysts for the efficient and selective functionalization of the piperidine ring is also an active area of research. For instance, new catalytic systems for the regioselective introduction of a hydroxymethyl group at the 3-position of a pre-formed N-(3-phenylpropyl)piperidine could offer a more direct route.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can lead to more sustainable and environmentally friendly processes. Key areas of focus include the use of safer solvents, minimization of waste, and the development of catalytic and atom-economical reactions.

One green approach is the use of water as a solvent for certain reaction steps. For instance, some reductive amination reactions can be performed in aqueous media. researchgate.net The use of catalytic hydrogenation for the reduction of the pyridine ring or for reductive amination is also a green strategy, as it avoids the use of stoichiometric and often hazardous reducing agents.

Developing one-pot procedures where multiple synthetic steps are carried out in the same reaction vessel without the isolation of intermediates can also significantly reduce solvent usage and waste generation. For example, a one-pot N-alkylation followed by a subsequent reaction could be designed.

Biological Evaluation Paradigms for 1 3 Phenylpropyl Piperidin 3 Yl Methanol

In Vitro Screening Methodologies for Biological Activity

Initial assessment of a novel compound's biological activity is typically conducted through a battery of in vitro screening assays. These preliminary tests are designed to identify any potential biological effects in a controlled, non-living system. A general approach would involve screening [1-(3-Phenylpropyl)piperidin-3-yl]methanol against a broad panel of molecular targets to identify potential areas of interest. This could include assays for various enzyme families, receptor types, and ion channels. The goal of this initial screen is to generate a preliminary "hit" that would warrant further, more detailed investigation.

Cell-Based Assays for Investigating Cellular Interactions

Following any promising results from in vitro screening, the next logical step involves cell-based assays. These assays utilize living cells to provide a more biologically relevant context for the compound's activity. For this compound, this would involve exposing various cultured cell lines to the compound and monitoring for specific cellular responses.

Key parameters often investigated in cell-based assays include:

Cytotoxicity: Assays such as the MTT or LDH assay would determine the concentration at which the compound becomes toxic to cells.

Cell Proliferation: Assays measuring DNA synthesis (e.g., BrdU incorporation) or cell counting can determine if the compound inhibits or stimulates cell growth.

Apoptosis/Necrosis: Flow cytometry or caspase activation assays can reveal if the compound induces programmed cell death.

Second Messenger Signaling: Measurement of intracellular signaling molecules like cAMP or calcium can indicate if the compound interacts with cell surface receptors.

The choice of cell lines would be guided by the results of the initial in vitro screening, focusing on cells that express the potential molecular target.

Receptor Binding Assays for Ligand-Target Interactions

Should initial screens suggest an interaction with a specific receptor, receptor binding assays would be employed to quantify this interaction. These assays directly measure the affinity of a ligand (in this case, this compound) for its receptor.

Commonly used techniques include:

Radioligand Binding Assays: This classic method uses a radioactively labeled ligand that is known to bind to the target receptor. The ability of this compound to displace the radioligand is measured, allowing for the determination of its binding affinity (Ki).

Fluorescence-Based Assays: Newer techniques utilize fluorescently labeled ligands or reporter systems to measure binding, offering a non-radioactive alternative.

Data from these assays would be crucial in determining the potency and selectivity of this compound for its target receptor.

Enzyme Inhibition or Activation Studies

If the initial screening points towards an effect on a particular enzyme, specific enzyme inhibition or activation studies would be conducted. These assays measure the effect of the compound on the rate of an enzyme-catalyzed reaction.

The experimental setup would involve incubating the purified enzyme with its substrate and varying concentrations of this compound. By measuring the rate of product formation, one can determine if the compound inhibits or enhances the enzyme's activity. Key parameters derived from these studies include the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) or EC50 (the concentration required for 50% of the maximal activation).

High-Throughput Screening Strategies for Identifying Novel Biological Activities

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target. While typically used for large compound libraries, the principles of HTS could be applied to investigate this compound against a wide array of targets to uncover unexpected biological activities.

An HTS campaign would involve miniaturized and automated versions of the assays described above. For instance, this compound could be tested in 384- or 1536-well plates against a panel of several hundred kinases, G-protein coupled receptors (GPCRs), or other target classes. The data generated from such a screen could reveal novel therapeutic potentials for the compound that were not predicted by its chemical structure alone.

Elucidation of the Molecular Mechanism of Action of 1 3 Phenylpropyl Piperidin 3 Yl Methanol

Investigation of Primary Molecular Targets for [1-(3-Phenylpropyl)piperidin-3-yl]methanol

Information regarding the primary molecular targets of this compound is not available in the current body of scientific literature. Research has not yet been published that identifies the specific proteins, receptors, enzymes, or other biological molecules with which this compound interacts to produce a pharmacological effect.

Analysis of Downstream Signaling Pathway Modulation by this compound

As the primary molecular targets of this compound have not been identified, there is no corresponding data on the downstream signaling pathways that may be modulated by its activity. Elucidation of these pathways is contingent on initial target identification and subsequent investigation into the intracellular cascades that are affected.

Protein-Ligand Interaction Analysis of this compound

A protein-ligand interaction analysis for this compound has not been documented. Such an analysis would require the identification of a specific protein target and subsequent computational or experimental studies to characterize the binding affinity, mode of interaction, and the specific amino acid residues involved in the binding site. This information is currently unavailable.

Transcriptomic and Proteomic Profiling in Response to this compound Exposure

There are no published studies on the transcriptomic or proteomic profiling of cells or tissues exposed to this compound. These analyses, which would provide insight into the global changes in gene expression and protein levels, have not been conducted or reported.

Structure Activity Relationship Sar Studies of 1 3 Phenylpropyl Piperidin 3 Yl Methanol Analogs

Design and Synthesis of Systematic Analogs of [1-(3-Phenylpropyl)piperidin-3-yl]methanol

The systematic design and synthesis of analogs of this compound are fundamental to exploring its structure-activity relationship (SAR). The synthetic strategies typically involve the modification of the three main components of the molecule: the piperidine (B6355638) ring, the phenylpropyl group, and the hydroxymethyl substituent.

A common synthetic route to produce these analogs begins with a suitable piperidine precursor. For instance, N-alkylation of 3-(piperidin-3-yl)-1H-indole derivatives can be achieved using chiral reagents to produce specific diastereomers mdpi.com. Similarly, the synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides involves the N-alkylation of a parent carboxamide with 1-(3-iodopropyl)piperidine, a reaction that can be facilitated by a modified Finkelstein halogen exchange reaction nih.gov. This highlights a versatile method for introducing the 3-phenylpropyl side chain or its analogs to the piperidine nitrogen.

The synthesis of polysubstituted piperidines can also be achieved through various modern synthetic methodologies, including intramolecular radical cyclization of 1,6-enynes and cobalt-catalyzed cyclization of linear amino-aldehydes mdpi.com. These methods offer pathways to a diverse range of piperidine cores that can then be further functionalized.

The general synthetic approach for this compound analogs can be summarized in the following key steps:

Synthesis of the substituted piperidin-3-yl methanol (B129727) core: This can be achieved through the reduction of the corresponding nicotinic acid derivatives, followed by appropriate protection and deprotection steps.

N-alkylation: The piperidine nitrogen is then alkylated with a variety of substituted 3-phenylpropyl halides or other suitable electrophiles. Microwave-assisted synthesis can be employed to accelerate these reactions.

Functional group modifications: The hydroxymethyl group or the phenyl ring can be further modified to explore a wider chemical space.

These synthetic strategies allow for the systematic variation of the molecule's structure to probe the SAR.

Positional and Substituent Variation Effects on Biological Activity

The biological activity of this compound analogs is highly sensitive to positional and substituent variations on both the phenyl ring and the piperidine moiety.

Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the 3-phenylpropyl side chain can significantly modulate the biological activity. For instance, in a series of N-benzimidazole-derived carboxamides, the type and number of substituents on the phenyl ring were found to strongly impact their antiproliferative activity nih.gov. In another study on 3,4-disubstituted 1,2,5-oxadiazoles, the antiplasmodial activity and selectivity were shown to be heavily dependent on the substitution pattern of a 4-phenyl moiety researchgate.net. For analogs of this compound, it can be inferred that electron-donating or electron-withdrawing groups, as well as lipophilic or hydrophilic substituents, at different positions on the phenyl ring could fine-tune the compound's interaction with its biological target.

Modifications of the Piperidine Ring: Alterations to the piperidine ring, such as changing the position of the hydroxymethyl group or introducing other substituents, can also have a profound effect on activity. For example, in a study of piperidine derivatives as NLRP3 inhibitors, modifications to the piperidine scaffold were crucial for activity nih.gov. The relative orientation of substituents on the piperidine ring is often critical for establishing the correct binding conformation.

The following table summarizes hypothetical effects of substitutions based on findings from related compound series.

Position of Substitution Type of Substituent Predicted Effect on Activity Rationale based on Analogous Compounds
Phenyl Ring (para-position)Electron-withdrawing (e.g., -Cl, -CF3)Potential increase in potencyEnhanced binding through specific electronic interactions.
Phenyl Ring (meta-position)Electron-donating (e.g., -OCH3)May alter selectivity profileCan influence metabolic stability and target interaction.
Piperidine Ring (position 4)Introduction of a bulky groupPotential decrease in activitySteric hindrance may disrupt optimal binding.
Hydroxymethyl GroupConversion to an ether or esterCould modulate pharmacokinetic propertiesChanges in polarity can affect cell permeability and duration of action.

Conformational Analysis and its Impact on SAR

The three-dimensional conformation of this compound and its analogs is a critical determinant of their biological activity. The flexibility of the 3-phenylpropyl chain and the piperidine ring allows the molecule to adopt various conformations, only some of which may be active at the target receptor.

The 3-phenylpropyl side chain possesses multiple rotatable bonds, leading to a large conformational space. The relative orientation of the phenyl ring with respect to the piperidine core is likely to be a key factor for biological activity. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be employed to determine the low-energy conformations of these analogs.

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful experimental technique for determining the spatial proximity of atoms in a molecule, providing valuable information about its solution-state conformation researchgate.net. Such studies on analogs of this compound could reveal the preferred conformations and how they correlate with biological activity. A conformational change in a molecule can be detected by the appearance or disappearance of cross-peaks in NOESY spectra, which can be correlated with changes in biological activity researchgate.net.

Stereochemical Effects on the Activity Profile of this compound Derivatives

The presence of a chiral center at the 3-position of the piperidine ring in this compound means that it can exist as a pair of enantiomers, (R)- and (S)-[1-(3-Phenylpropyl)piperidin-3-yl]methanol. It is well-established that stereochemistry plays a pivotal role in the biological activity of chiral compounds, as the two enantiomers can have different affinities and efficacies at their biological targets nih.govresearchgate.net.

The synthesis of enantiomerically pure derivatives is, therefore, a crucial step in SAR studies. This can be achieved by using chiral starting materials, chiral auxiliaries, or through the separation of a racemic mixture mdpi.com. For example, the synthesis of new chiral 3-(piperidin-3-yl)-1H-indole derivatives has been accomplished from their corresponding diastereomers, with the absolute configuration determined by single-crystal X-ray crystallography mdpi.com.

Often, one enantiomer exhibits significantly higher activity than the other. This stereoselectivity is a strong indication of a specific interaction with a chiral biological target, such as a receptor binding pocket or an enzyme active site. In some cases, the less active enantiomer may even have off-target effects or contribute to side effects.

The following table illustrates the potential differences in activity between enantiomers, based on general principles observed for other chiral bioactive molecules.

Enantiomer Hypothetical Biological Activity Rationale
(R)-[1-(3-Phenylpropyl)piperidin-3-yl]methanolHigh affinity and efficacyThe spatial arrangement of the hydroxymethyl, phenylpropyl, and piperidine ring substituents allows for optimal interaction with the binding site.
(S)-[1-(3-Phenylpropyl)piperidin-3-yl]methanolLow affinity and efficacyThe stereochemistry prevents the molecule from adopting the correct conformation for high-affinity binding.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the this compound series, QSAR models can be invaluable for predicting the activity of unsynthesized analogs, thereby guiding the design of more potent compounds.

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A series of analogs with their experimentally determined biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each analog. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., steric and electronic fields).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity nih.gov.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques.

For piperidine derivatives, QSAR studies have successfully identified key structural features that govern their activity. For example, a QSAR study on 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives revealed the importance of lipophilicity and electron-donating substituents for binding affinity nih.gov. 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide a deeper understanding of the steric and electrostatic requirements for optimal activity by generating 3D contour maps semanticscholar.org.

A hypothetical QSAR model for the this compound series might reveal the following relationships:

A positive correlation between activity and the hydrophobicity of substituents on the phenyl ring.

A negative correlation between activity and the steric bulk around the hydroxymethyl group.

The importance of a specific electrostatic potential distribution around the piperidine nitrogen.

Such models can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Computational Chemistry and Molecular Modeling of 1 3 Phenylpropyl Piperidin 3 Yl Methanol

Molecular Docking Studies with Predicted Biological Targets of [1-(3-Phenylpropyl)piperidin-3-yl]methanol

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. For this compound, docking studies would be instrumental in identifying potential biological targets and understanding the molecular basis of its activity. Given the structural similarities to other piperidine (B6355638) derivatives, potential targets could include G-protein coupled receptors (GPCRs), ion channels, and enzymes. For instance, many piperidine-containing compounds are known to interact with sigma receptors. nih.govnih.gov

A typical molecular docking workflow would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Preparation of the Receptor: A high-resolution 3D structure of a potential protein target (e.g., from the Protein Data Bank) would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: A docking algorithm would then be used to fit the ligand into the receptor's binding site, generating multiple possible binding poses.

Scoring and Analysis: These poses are then "scored" based on various factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) and the estimated binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode.

The results of such a study could reveal key amino acid residues in the target's active site that interact with the phenylpropyl or piperidinyl-methanol moieties of the compound. nih.gov This information is crucial for understanding its mechanism of action and for designing modifications to improve binding affinity and selectivity.

Table 1: Hypothetical Molecular Docking Results for this compound with Predicted Targets
Predicted TargetPDB IDDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
Sigma-1 Receptor5HK1-9.2Asp126, Tyr173, Glu172Hydrogen Bond, Pi-Pi Stacking
Dopamine D2 Receptor6CM4-8.5Asp114, Ser193, Phe390Ionic Interaction, Hydrogen Bond
Muscarinic M1 Receptor5CXV-7.9Tyr106, Asn382, Trp400Hydrophobic, Hydrogen Bond

Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Prediction

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations can predict the dynamic behavior of the complex over time. researchgate.net For this compound, MD simulations would be used to assess the stability of the binding pose predicted by docking and to explore the conformational flexibility of both the ligand and the protein. nih.gov

An MD simulation would typically follow these steps:

The docked complex is placed in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure).

The forces on each atom are calculated, and Newton's laws of motion are used to simulate the movements of the atoms over a period of time (typically nanoseconds to microseconds).

The resulting trajectory is analyzed to understand how the ligand's conformation changes, how it moves within the binding pocket, and which interactions are the most stable over time.

MD simulations can provide a more accurate prediction of the binding free energy and can reveal important dynamic phenomena, such as allosteric effects or the role of water molecules in the binding site. nih.gov This can lead to a more refined understanding of the binding mode and the factors contributing to binding affinity.

Table 2: Typical Parameters for a Molecular Dynamics Simulation Study
ParameterValue/Description
SoftwareGROMACS, AMBER, NAMD
Force FieldCHARMM36, AMBER99SB
Solvent ModelTIP3P Water
EnsembleNPT (Isothermal-isobaric)
Temperature310 K
Pressure1 bar
Simulation Time100 ns

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to study the electronic properties of a molecule in detail. ekb.egjksus.org For this compound, these calculations can provide insights into its chemical reactivity, stability, and spectroscopic properties.

Key parameters that can be calculated include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can indicate the molecule's ability to donate or accept electrons, which is related to its reactivity. researchgate.net

Electron Density and Electrostatic Potential: These can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are important for intermolecular interactions. scilit.com

Optimized Geometry: DFT can be used to determine the most stable 3D structure of the molecule with high accuracy. nih.gov

This information can be used to rationalize the molecule's behavior in biological systems and to predict its metabolic fate. For example, identifying the most reactive sites on the molecule could suggest where it is likely to be metabolized by enzymes.

Table 3: Hypothetical Quantum Chemical Descriptors for this compound (Calculated using DFT)
DescriptorPredicted ValueInterpretation
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-0.8 eVElectron-accepting ability
HOMO-LUMO Gap5.7 eVChemical stability and reactivity
Dipole Moment2.1 DMolecular polarity

Pharmacophore Modeling and Virtual Screening Based on this compound

Pharmacophore modeling involves identifying the essential steric and electronic features of a molecule that are responsible for its biological activity. nih.gov A pharmacophore model for this compound would consist of a 3D arrangement of features such as hydrogen bond donors/acceptors, hydrophobic groups, and aromatic rings.

This model can then be used as a 3D query to search large chemical databases for other molecules that have a similar arrangement of these features. pharmacophorejournal.comnih.gov This process, known as virtual screening, can rapidly identify a diverse set of compounds that are likely to have similar biological activity. The identified "hits" can then be subjected to further computational analysis, such as molecular docking, or prioritized for experimental testing. This approach is a powerful tool for lead discovery and optimization. semanticscholar.org

Table 4: Potential Pharmacophore Features of this compound
FeatureMolecular MoietyRole in Binding
Aromatic RingPhenyl groupPi-pi stacking, hydrophobic interactions
Hydrophobic GroupPropyl chainVan der Waals interactions
Hydrogen Bond DonorHydroxyl groupForms hydrogen bonds with receptor
Hydrogen Bond AcceptorNitrogen in piperidine ringForms hydrogen bonds or ionic interactions

In Silico Prediction of Potential Biological Activities and Interactions

A wide range of computational tools are available to predict the biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of a compound based solely on its chemical structure. windows.netnih.gov These in silico prediction methods use models that have been trained on large datasets of experimental data.

For this compound, these tools could be used to:

Predict Biological Targets: Algorithms can compare the structure of the compound to those of known drugs and bioactive molecules to predict its likely protein targets. biorxiv.orgresearchgate.net

Predict Biological Activity Spectra: Some tools can predict a wide range of potential biological activities, from enzyme inhibition to receptor antagonism.

Predict ADMET Properties: This includes predictions of properties like oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities. Early assessment of these properties is crucial to avoid late-stage failures in drug development. mdpi.com

These predictions can help to build a comprehensive profile of the compound's potential as a drug candidate and can guide the design of future experiments.

Table 5: Sample In Silico Predictions for this compound
PropertyPredicted Value/OutcomeImplication
GPCR Ligand ActivityHigh probabilityPotential interaction with G-protein coupled receptors
Kinase Inhibitor ActivityLow probabilityUnlikely to be a potent kinase inhibitor
Blood-Brain Barrier PenetrationPredicted to crossPotential for CNS activity
CYP2D6 InhibitionPredicted inhibitorPotential for drug-drug interactions
Oral BioavailabilityGoodSuitable for oral administration

Advanced Analytical Methodologies for the Academic Investigation of 1 3 Phenylpropyl Piperidin 3 Yl Methanol

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of the elemental composition of [1-(3-Phenylpropyl)piperidin-3-yl]methanol. By providing a highly accurate mass measurement of the molecular ion, typically with sub-part-per-million (ppm) mass accuracy, HRMS allows for the determination of the precise molecular formula.

Table 1: Theoretical HRMS Data for this compound (Note: This table is illustrative as no experimental data is available.)

Ion SpeciesMolecular FormulaCalculated Exact Mass
[M+H]⁺C₁₅H₂₄NO⁺234.1852
[M+Na]⁺C₁₅H₂₃NNaO⁺256.1672
[M+K]⁺C₁₅H₂₃KNO⁺272.1411

In addition to structural confirmation, HRMS coupled with liquid chromatography (LC-HRMS) is a powerful technique for the identification of metabolites in preclinical studies. Following administration of the compound to a biological system, samples can be analyzed to detect novel masses corresponding to metabolic products. The high mass accuracy of the data facilitates the prediction of the elemental composition of these metabolites, allowing for the elucidation of metabolic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide a comprehensive picture of the connectivity and spatial arrangement of atoms in this compound.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Note: This is a predicted spectrum and actual experimental values may vary.)

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Phenyl7.15-7.30m
CH₂ (benzylic)2.60t
CH₂ (propyl)1.85m
CH₂ (propyl)2.40t
Piperidine (B6355638) ring1.20-3.00m
CH₂OH3.50d
OHVariablebr s

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This is a predicted spectrum and actual experimental values may vary.)

Carbon AtomPredicted Chemical Shift (ppm)
Phenyl (quaternary)142.0
Phenyl (CH)128.5, 128.3, 125.8
CH₂ (benzylic)33.5
CH₂ (propyl)29.0
CH₂ (N-CH₂)58.0
Piperidine ring25.0-60.0
CH₂OH65.0

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Isolation

Chromatographic techniques are fundamental for assessing the purity of a synthesized compound and for its isolation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods. The choice between HPLC and GC would depend on the volatility and thermal stability of this compound. Given its expected properties, HPLC would likely be the more suitable technique.

A typical HPLC method for purity assessment would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. The purity would be determined by integrating the peak area of the main compound and any impurities detected by a UV detector.

Spectroscopic Techniques (UV-Vis, IR) for Functional Group Analysis

UV-Visible (UV-Vis) and Infrared (IR) spectroscopy provide valuable information about the functional groups present in a molecule.

UV-Vis Spectroscopy: this compound would be expected to exhibit UV absorption due to the phenyl group. The primary absorption maxima (λmax) would likely be observed in the range of 250-270 nm, characteristic of the π → π* transitions of the benzene (B151609) ring.

IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present.

Table 4: Expected IR Absorption Bands for this compound (Note: This table is illustrative and based on general functional group frequencies.)

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (alcohol)3200-3600 (broad)
C-H (aromatic)3000-3100
C-H (aliphatic)2850-3000
C=C (aromatic)1450-1600
C-O (alcohol)1000-1260
C-N (amine)1020-1250

X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound or one of its salts or complexes could be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique is also invaluable for determining the absolute stereochemistry of chiral centers, if present. The formation of complexes, for instance with co-formers in a crystalline salt, can be unequivocally confirmed and characterized using this powerful analytical tool. To date, no public crystallographic data for this specific compound is available.

Future Research Directions and Academic Perspectives on 1 3 Phenylpropyl Piperidin 3 Yl Methanol

Integration of [1-(3-Phenylpropyl)piperidin-3-yl]methanol Research into Broader Medicinal Chemistry Initiatives

The integration of this compound into medicinal chemistry programs hinges on its structural motifs, which are common in bioactive molecules. researchgate.net The piperidine (B6355638) skeleton is known to influence the pharmacokinetic and pharmacodynamic properties of compounds, potentially enhancing membrane permeability, metabolic stability, and receptor binding affinity. researchgate.net Academic drug discovery centers (ADDCs) could incorporate this compound into screening libraries for various biological targets. tandfonline.com

The research could be part of broader initiatives targeting diseases where piperidine-containing molecules have shown promise. Given that piperidine derivatives are known to interact with a wide range of biological targets, including receptors and enzymes, this compound could be investigated for applications in areas like neuropharmacology or pain management. ontosight.ai Collaborative efforts between academic institutions and pharmaceutical companies are crucial for advancing such early-stage discoveries, leveraging academic expertise in novel target identification with industry resources for preclinical development. tandfonline.comnih.gov The exploration of this compound could serve as a starting point for fragment-based drug discovery or as a scaffold for developing new chemical entities. nih.gov

Exploration of Novel Synthetic Pathways and Derivatization Strategies

The synthesis of piperidine derivatives is a well-established but continually evolving field in organic chemistry. nih.gov Traditional methods often involve the hydrogenation of pyridine (B92270) precursors, which can require harsh conditions like high pressure and temperature, though recent advancements have introduced milder and more stereoselective approaches. nih.govnih.gov

Future research could focus on developing more efficient and modular synthetic routes to this compound and its analogs. news-medical.net Modern strategies that could be explored include:

Dearomative Functionalization: Stepwise dearomative functionalization of pyridine derivatives offers a direct path to highly substituted piperidines, avoiding the need for pre-functionalized starting materials. researchgate.net

Intramolecular Cyclization: Various metal-catalyzed or acid-mediated intramolecular cyclization reactions of alkenes, alkynes, or enones can provide stereoselective access to the piperidine core. nih.gov

Biocatalysis and C-H Oxidation: Combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling presents a streamlined, cost-effective method to create complex 3D piperidine structures, reducing the number of synthetic steps and reliance on expensive precious metals. news-medical.net

These advanced methods would not only optimize the synthesis of the parent compound but also facilitate the creation of a chemical library for structure-activity relationship (SAR) studies. ontosight.ai Derivatization could involve modification of the phenyl ring, alteration of the propyl linker length, or substitution on the piperidine ring to explore the chemical space and optimize biological activity. acs.org

Synthetic StrategyDescriptionPotential Advantages
Pyridine Hydrogenation Reduction of a corresponding pyridine precursor using transition metal catalysts.Access to a wide range of starting materials (pyridines). nih.govnih.gov
Intramolecular Cyclization Ring-closing reactions of linear precursors, such as oxidative amination of alkenes or reductive hydroamination of alkynes. nih.govHigh stereocontrol, formation of complex structures. nih.gov
Dearomative Functionalization Stepwise addition of functional groups to a pyridine ring, breaking its aromaticity to form a piperidine. researchgate.netDirect access to highly functionalized piperidines. researchgate.net
Biocatalytic C-H Oxidation Use of enzymes for selective oxidation, often combined with other reactions like radical cross-coupling. news-medical.netHigh selectivity, environmentally friendly, reduced number of steps. news-medical.net

Application of Advanced Biotechnologies for Further Biological Characterization

To elucidate the biological function of this compound, a suite of advanced biotechnologies can be employed. These technologies are essential for target identification, mechanism of action studies, and characterizing the compound's interaction with biological systems. avancebio.com

Initial efforts would involve high-throughput screening (HTS) against large panels of biological targets, such as receptors, enzymes, and ion channels, to identify potential interactions. tandfonline.com For any identified "hits," label-free technologies like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) can provide detailed kinetic data (kₐ, kₔ, and K₋) on the compound's binding to its protein target. gatorbio.comcarterra-bio.com

Further characterization can be achieved using the following methods:

Proteomics and Transcriptomics: Techniques such as qPCR, ddPCR, and mass spectrometry-based proteomics can analyze changes in gene and protein expression in cells treated with the compound, offering insights into its pharmacodynamic effects and the biological pathways it modulates. avancebio.com

Computational Modeling and AI: Artificial intelligence and machine learning algorithms can be used to predict molecular properties, potential off-target effects, and guide the design of new derivatives with improved efficacy and selectivity. ardigen.com

Advanced Mass Spectrometry: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for studying drug metabolism and identifying metabolites, which is a crucial part of preclinical characterization. drugtargetreview.com

TechnologyApplication in CharacterizationKey Insights
High-Throughput Screening (HTS) Screening against large libraries of biological targets.Initial identification of potential biological activity. tandfonline.com
Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI) Real-time, label-free analysis of molecular interactions.Binding affinity and kinetics (K₋, kₐ, kₔ). gatorbio.comcarterra-bio.com
Genomic/Proteomic Analysis (qPCR, LC-MS/MS) Measuring changes in gene and protein expression post-treatment.Elucidation of pharmacodynamics and mechanism of action. avancebio.com
AI and Computational Chemistry In silico prediction of properties and design of new molecules.Optimization of efficacy, safety, and bioavailability. ardigen.com

Challenges and Opportunities in the Academic Study of this compound

The academic study of a novel compound like this compound presents both significant challenges and unique opportunities. A primary challenge is the lack of existing biological data, which can make it difficult to secure funding and build a research program. nih.gov Academic research often struggles with the "valley of death," the gap between a promising discovery and a viable candidate for clinical development, due to a lack of resources for medicinal chemistry optimization and preclinical pharmacology. tandfonline.comnih.gov

Furthermore, ensuring rigor and reproducibility is a persistent issue when initial findings on novel targets or compounds cannot be replicated. nih.gov The publication landscape also tends to favor positive results, which can create a biased picture of a compound's potential. nih.govnih.gov

However, these challenges are matched by substantial opportunities. The study of a largely uncharacterized molecule offers the potential to discover novel biological activities or mechanisms of action. news-medical.net This exploration of new chemical space is a key strength of academic research. nih.gov Innovations in automated synthesis and computational chemistry can accelerate the optimization process, making it more feasible within an academic setting. tandfonline.com Collaborations with industry partners, disease foundations, and other academic labs can provide the necessary expertise and resources—in areas like regulatory affairs, project management, and clinical development—to overcome the typical hurdles of academic drug discovery. tandfonline.com

Potential for this compound as a Chemical Probe in Biological Systems

A chemical probe is a highly selective small molecule used to study the function of a specific protein or biological pathway. nih.gov For this compound to be considered a valuable chemical probe, a systematic investigation into its biological activity and selectivity would be required. The structural features of the compound, including the basic nitrogen of the piperidine ring and the hydrophobic phenylpropyl group, suggest potential interactions with targets like G-protein coupled receptors (GPCRs) or ion channels, which often possess binding pockets that accommodate such moieties.

The roadmap to validating this compound as a chemical probe would involve several key steps:

Target Identification and Validation: The primary biological target(s) of the compound must be unambiguously identified using methods described in section 8.3.

Selectivity Profiling: The compound must be screened against a broad panel of related and unrelated targets to demonstrate high selectivity for its intended target. A lack of selectivity would confound experimental results and limit its utility as a probe.

Structure-Activity Relationship (SAR) Studies: A focused library of analogs would need to be synthesized to establish a clear SAR. This effort should ideally produce a closely related, but biologically inactive, molecule to serve as a negative control in experiments. ontosight.ai

If this compound is found to be potent and selective for a specific, understudied protein, it could become an invaluable tool for the academic community to dissect new areas of biology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.